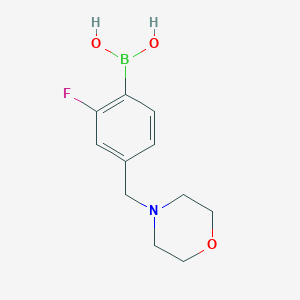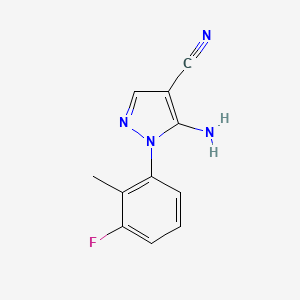
Methyl 2-(4-chloro-2-fluorophenyl)acetate
概要
説明
“Methyl 2-(4-chloro-2-fluorophenyl)acetate” is a chemical compound with the CAS Number: 917023-04-2 . It has a molecular weight of 202.61 . The IUPAC name for this compound is methyl (4-chloro-2-fluorophenyl)acetate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 . This indicates that the compound contains a methyl ester group attached to a phenyl ring, which is further substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its SMILES string representation is ClC1=C(C=CC(F)=C1)CC(OC)=O , which provides a text-based representation of its molecular structure.科学的研究の応用
Chemical Synthesis and Intermediate Applications
Methyl 2-(4-chloro-2-fluorophenyl)acetate serves as a valuable intermediate in the synthesis of various chemical compounds. Its role in chemical synthesis includes the formation of complex molecules through reactions such as nitration, amidation, etherification, and cyclization. For instance, it has been utilized in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones upon nitration, indicating its versatility in synthetic organic chemistry (Clewley et al., 1989). Additionally, it has been involved in a new synthesis method for 1-arylpiperidin-4-ols, showcasing its application in creating compounds with potential biological activity (Reese & Thompson, 1988).
Crystallography and Material Science
In material science and crystallography, derivatives of this compound have been studied for their crystal structures and properties. The study of solvatomorphs and anhydrous forms of related compounds has provided insights into molecular interactions and packing in solid states. This research contributes to our understanding of molecular design and the development of new materials with desired physical properties (Cleetus et al., 2020).
Photo-degradation Studies
The photo-degradation behavior of related thiazole-containing pharmaceutical compounds has been investigated, revealing the formation of specific degradation products under light exposure. This research is crucial for understanding the stability and shelf life of pharmaceuticals, as well as for developing strategies to mitigate degradation in storage and use (Wu, Hong, & Vogt, 2007).
Electrochemical Applications
Electrochemical fluorination studies involving derivatives of this compound have explored efficient methods for introducing fluorine atoms into organic molecules. This research is significant for the synthesis of fluorinated compounds, which are important in various fields, including pharmaceuticals and agrochemicals (Balandeh et al., 2017).
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been synthesized and tested for herbicidal activity. The development of new herbicides is essential for enhancing crop protection and agricultural productivity. Research in this area contributes to the discovery of compounds with potent bioactivity and selective action against weeds (Zhou, Xue, Wang, & Qu, 2010).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(4-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHRIVXFGIFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726488 | |
| Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917023-04-2 | |
| Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

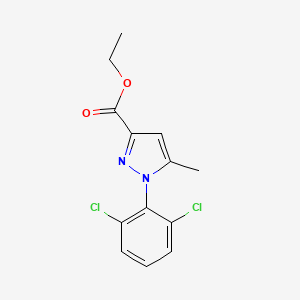
![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)
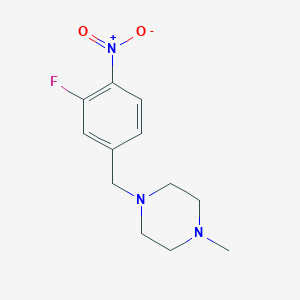
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
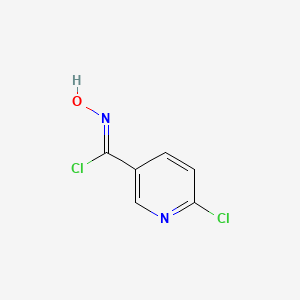

![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
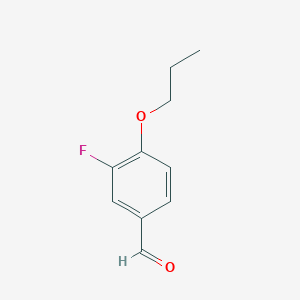
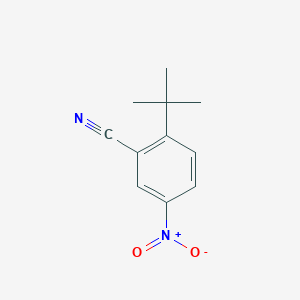
![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
